molecular formula C22H13Cl3N2O2 B2600084 [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone CAS No. 321522-27-4

[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone

Cat. No.: B2600084
CAS No.: 321522-27-4
M. Wt: 443.71
InChI Key: IXKGTNPFHOENGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone include other chlorinated pyrazole derivatives and phenylmethanone compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O2/c23-15-3-1-14(2-4-15)22(28)27-12-11-21(26-27)19-10-9-18(13-20(19)25)29-17-7-5-16(24)6-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKGTNPFHOENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.